2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide
Overview
Description
2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound with a complex structure, involving multiple functional groups and aromatic rings. Its unique chemical composition makes it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis:
Starting with 2-amino-4,6-dimethylpyridine, undergoes ethoxylation to form 5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-ylamine.
Reaction involves heat and strong base catalyst.
Second Step:
Reaction with 3-methoxybenzoic acid chloride to form the final acetamide compound.
Solvent conditions typically include dichloromethane or chloroform.
Industrial Production:
Scale-up involves batch reactors with continuous stirring and precise temperature control.
Purification includes recrystallization from ethanol or methanol.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
Undergoes oxidation reactions, typically in presence of reagents like hydrogen peroxide or potassium permanganate.
Products include oxidized derivatives with varying functional groups.
Reduction:
Subject to reduction reactions, often using sodium borohydride or lithium aluminum hydride.
Results in reduced amides or amines.
Substitution:
Exhibits nucleophilic substitution, especially with halogens or nitro groups.
Conditions usually involve polar aprotic solvents like DMF or DMSO.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄.
Reduction: NaBH₄, LiAlH₄.
Substitution: Halogens, Nitro compounds.
Major Products
Scientific Research Applications
Chemistry
Studied for its potential as a precursor in the synthesis of more complex heterocyclic compounds.
Biology
Explored for its potential biological activity, including antimicrobial and anticancer properties.
Medicine
Investigated as a candidate for drug development due to its potential therapeutic effects.
Industry
Utilized in the synthesis of specialized polymers and materials with unique properties.
Mechanism of Action
Molecular Targets: Binds to specific enzymes or receptors.
Pathways: Modulates biochemical pathways, potentially altering cell function or signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)-N-(phenyl)acetamide.
2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydro-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(4-methoxyphenyl)acetamide.
Uniqueness
Unique due to its specific substitution pattern and functional group arrangement, imparting distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(3-methoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-5-29-17-12(2)10-21-18-16(17)19(26)24(20(27)23(18)3)11-15(25)22-13-7-6-8-14(9-13)28-4/h6-10H,5,11H2,1-4H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNOKSGZQIIWCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC(=CC=C3)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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